
(E)-2-(2,6-dimethylphenoxy)-N'-(pyridin-3-ylmethylene)acetohydrazide
Description
(E)-2-(2,6-dimethylphenoxy)-N'-(pyridin-3-ylmethylene)acetohydrazide is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Docking Applications
Research has explored the synthesis of novel compounds starting from related chemical structures, demonstrating their applications in molecular docking and in vitro screenings. For instance, a study on the synthesis of novel pyridine and fused pyridine derivatives showcased their antimicrobial and antioxidant activities. These compounds were evaluated through in silico molecular docking screenings, indicating moderate to good binding energies with target proteins, suggesting potential biomedical applications (Flefel et al., 2018).
Quantum Chemical Insights and Hydrogen Bonding Networks
Another study provided quantum chemical insights into novel pyridine-based hydrazone derivatives, highlighting their nonlinear optical (NLO) properties and the importance of intra- and intermolecular hydrogen bonds. This research demonstrated the critical role of non-covalent directional interactions in materials architecture, potentially informing the design of new materials with specific electronic or optical properties (Khalid et al., 2021).
Antimicrobial and Antimycobacterial Activities
The antimicrobial and antimycobacterial activities of derivatives have been investigated, revealing that certain synthesized compounds exhibit good antibacterial properties. This suggests potential applications in developing new antimicrobial agents for treating bacterial infections (R.V.Sidhaye et al., 2011).
Antioxidant Activity Studies
Research into the antioxidant properties of derivatives has shown remarkable activity, comparable to standard antioxidants like ascorbic acid. These findings indicate potential health benefits and applications in combating oxidative stress-related diseases (Zaki et al., 2017).
Catalytic Applications and Activation of Small Molecules
Studies on the catalytic applications of related complexes have demonstrated the ability to activate small molecules, such as CO2 reduction, underlining the potential of these compounds in catalysis and environmental remediation efforts (Nganga et al., 2017).
Properties
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-5-3-6-13(2)16(12)21-11-15(20)19-18-10-14-7-4-8-17-9-14/h3-10H,11H2,1-2H3,(H,19,20)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVIQRSKJZVCSI-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322574 | |
| Record name | 2-(2,6-dimethylphenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49731627 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
328563-40-2 | |
| Record name | 2-(2,6-dimethylphenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2668144.png)
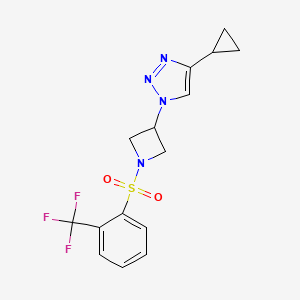
![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2668147.png)
![2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2668148.png)
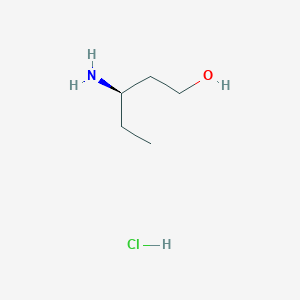
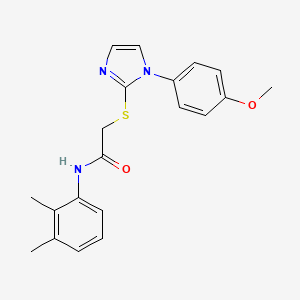
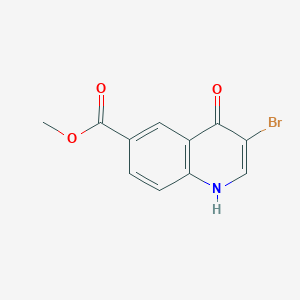
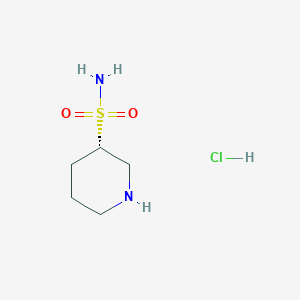
![3-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(4-FLUOROPHENYL)PROPANAMIDE](/img/structure/B2668155.png)
![3-fluoro-5-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2668157.png)
![3-Methyl-6-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2668158.png)
![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-2-methoxybenzamide](/img/structure/B2668160.png)
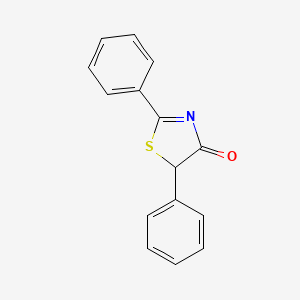
![2-iodo-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2668167.png)
